2-[4-amino-3-(methylsulfanyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-[4-AMINO-3-(METHYLSULFANYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that features a combination of triazole and phenothiazine moieties
Preparation Methods
The synthesis of 2-[4-AMINO-3-(METHYLSULFANYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other precursors in the presence of triethylamine . The reaction conditions typically involve refluxing in an appropriate solvent to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
2-[4-AMINO-3-(METHYLSULFANYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other triazole and phenothiazine derivatives. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. For example, pyrido[2,3-d]pyrimidin-5-one derivatives and 1,3,4-thiadiazoles are structurally related but have distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N5OS3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(4-amino-3-methylsulfanyl-5-sulfanylidene-1,2,4-triazol-1-yl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C17H15N5OS3/c1-25-16-19-20(17(24)22(16)18)10-15(23)21-11-6-2-4-8-13(11)26-14-9-5-3-7-12(14)21/h2-9H,10,18H2,1H3 |
InChI Key |
VHNDWLJPXSTYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=S)N1N)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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